molecular formula C18H19F3N4O2S B2809257 N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 1234950-60-7

N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2809257
CAS No.: 1234950-60-7
M. Wt: 412.43
InChI Key: PLDSNNBWLUYKOH-UHFFFAOYSA-N
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Description

N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H19F3N4O2S and its molecular weight is 412.43. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Pharmacokinetics

The study on the disposition and metabolism of [14C]SB-649868, a related orexin 1 and 2 receptor antagonist, provides insight into the metabolic pathways of similar compounds. The drug is primarily eliminated via feces, with a notable presence of more slowly cleared metabolites in the plasma. This highlights the extensive metabolism such compounds undergo, with minimal excretion of the unchanged drug (Renzulli et al., 2011).

Chemical Synthesis and Characterization

The synthesis of 1,2,3-thiadiazoles, including methods for preparing 4,5-disubstituted-1,2,3-thiadiazoles, sheds light on the chemical properties and potential modifications of the compound . These synthesis methods provide a foundation for the development of novel compounds with improved pharmacological profiles (Peet & Sunder, 1975).

Antileishmanial Activity

The synthesis and antileishmanial activity of piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives highlight the therapeutic potential of thiadiazole derivatives in parasitic infections. Some of these compounds have shown significant activity against Leishmania major, suggesting that N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide could have similar applications (Abdel‐Aziz et al., 2009).

Anticancer Activity

The development of benzamides and their metal complexes showcases the potential anticancer activity of such compounds. Structural characterization and bioactivity studies of novel benzamides, including their interactions with copper and cobalt, suggest avenues for the design of metal-based therapeutics utilizing the core structure of this compound (Khatiwora et al., 2013).

Properties

IUPAC Name

N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O2S/c1-11-15(28-24-23-11)17(27)25-8-6-12(7-9-25)10-22-16(26)13-4-2-3-5-14(13)18(19,20)21/h2-5,12H,6-10H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDSNNBWLUYKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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